N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-26-9-5-8-19-17(23)16-12(2)21-11-15(20-18(21)27-16)13-6-4-7-14(10-13)22(24)25/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEHGKOPRHBGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Disassembly
The imidazo[2,1-b]thiazole nucleus serves as the central pharmacophore. Retrosynthetically, this bicyclic system can be derived from cyclocondensation between a 2-aminothiazole derivative and a ketone or α-haloketone. The 3-nitrophenyl group at position 6 suggests a late-stage cross-coupling strategy, while the 3-methyl group at position 3 likely originates from a methyl-substituted precursor during cyclization. The carboxamide at position 2 implies prior ester hydrolysis and coupling with 3-ethoxypropylamine.
Stepwise Synthesis of the Target Compound
Synthesis of the Imidazo[2,1-b]Thiazole Core
Route A: Copper-Catalyzed A³-Coupling
A copper-catalyzed one-pot reaction between 2-aminothiazole, 3-nitrobenzaldehyde, and propiolic acid methyl ester generates the imidazo[2,1-b]thiazole scaffold. This method, adapted from Shirinian et al. (2017), employs CuI (10 mol%) and DMEDA (20 mol%) in DMF at 80°C, yielding ethyl 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate. The methyl group at position 3 arises from the propiolic ester, while the 3-nitrophenyl group is introduced via the aldehyde component.
Route B: Cyclization of α-Haloketones
Alternately, cyclization of 2-amino-4-(3-nitrophenyl)thiazole with ethyl 3-bromo-2-oxobutanoate in 1,4-dioxane under reflux forms the core structure. This method, reported by Biointerface Research (2022), produces the ethyl ester intermediate with 75–85% yield.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis using LiOH (2 equiv) in THF/H₂O (4:1) at 50°C for 6 hours. This step converts the ester to 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid, confirmed by the disappearance of ethoxy protons (δ 1.35 ppm, triplet) in ¹H NMR and the appearance of a carboxylic acid proton (δ 12.1 ppm, broad singlet).
Amide Coupling with 3-Ethoxypropylamine
The carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (3 equiv) in DCM, followed by reaction with 3-ethoxypropylamine (1.5 equiv) at room temperature for 12 hours. This yields N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide with 65–72% yield after purification by silica gel chromatography.
Optimization Strategies for Key Steps
Enhancing Cross-Coupling Efficiency
Introducing the 3-nitrophenyl group via Suzuki-Miyaura coupling post-cyclization improves regioselectivity. Bromination at position 6 using NBS in DMF with FeCl₃ catalysis (2.5 mol%), followed by palladium-catalyzed coupling with 3-nitrophenylboronic acid, achieves >90% conversion.
Solvent and Catalyst Screening
Comparative studies show that using [BMIM]NTf₂ as a solvent in the cyclization step increases yield by 15% compared to DMF. Replacing CuI with Cu(OTf)₂ in A³-coupling reduces reaction time from 24 to 8 hours.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, H-5), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H, ArH), 7.65 (t, J = 7.8 Hz, 1H, ArH), 4.12 (t, J = 6.2 Hz, 2H, OCH₂), 3.78 (q, J = 6.2 Hz, 2H, NCH₂), 3.52 (m, 4H, OCH₂CH₂CH₃), 2.94 (s, 3H, CH₃), 1.98 (m, 2H, CH₂), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₃N₄O₄S [M+H]⁺: 451.1389; found: 451.1392.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥97% purity with retention time 12.4 minutes.
Challenges and Mitigation
Regioselectivity in Cyclization
Competing formation ofthiazine byproducts is minimized by using excess α-haloketone (1.5 equiv) and maintaining reflux conditions.
Amide Bond Racemization
Low-temperature coupling (0°C) with HATU reduces epimerization risk, preserving stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxypropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes essential for bacterial growth and survival, such as pantothenate synthetase in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of vital cellular components, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[2,1-b][1,3]thiazole scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties of Selected Analogs
*logP values are experimental or predicted based on structural analogs.
Key Observations:
Substituent Impact on Lipophilicity :
- The 3-ethoxypropyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., acetamidophenyl, logP 3.45 ). This suggests superior membrane permeability, critical for central nervous system (CNS) penetration or intracellular target engagement.
- Sulfonamide derivatives (e.g., ) exhibit lower logP (~2.1) due to their hydrophilic nature .
Bioactivity Trends :
- Analogs with carboxamide substituents (e.g., 4-methoxyphenyl, 4-acetamidophenyl) show moderate antitumor activity in preliminary screens, while sulfonamide derivatives are explored for antimicrobial applications .
- The SIRT1 agonist () highlights the scaffold’s versatility in targeting epigenetic regulators .
Pharmacological and Industrial Relevance
- Anticancer Potential: The 3-nitrophenyl group is associated with kinase inhibition (e.g., Bcr-Abl, EGFR), as seen in patent applications () .
- Antimicrobial Activity : 1,3,4-Thiadiazole derivatives () demonstrate broad-spectrum activity, suggesting the target compound could be optimized for similar applications .
- Patent Landscape : European patents () highlight industrial interest in imidazothiazole derivatives for agrochemicals and antivirals .
Biological Activity
N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, cytotoxicity, and potential therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 852135-57-0 |
| Molecular Formula | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 388.4 g/mol |
Anticancer Activity
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar thiazole derivatives against various cancer cell lines. For instance, derivatives were shown to depolymerize tubulin and induce apoptosis in cancer cells, demonstrating selective toxicity towards tumor cells while sparing non-tumoral cells .
The mechanism by which this compound exerts its effects may involve:
- Tubulin Depolymerization : Similar compounds have been noted to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various human cancer cell lines including T47D, MCF-7 (breast cancer), and MDA-MB-231. The results showed that the compound exhibited potent cytotoxic effects with IC50 values indicating significant activity against these cancer types .
Selectivity and Safety Profile
The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Preliminary studies suggest that it has minimal toxicity towards non-tumoral cells like MRC-5 (human lung fibroblast cells), indicating a favorable safety profile .
Study 1: Antitumor Activity in Vivo
In an in vivo study involving xenograft models of human tumors, administration of the compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various thiazole derivatives. Modifications in the side chains and functional groups significantly influenced their biological activities. The presence of the nitrophenyl group was found to enhance anticancer activity while maintaining selectivity .
Q & A
Q. What are the key structural features of N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do they influence its reactivity?
The compound’s core is an imidazo[2,1-b][1,3]thiazole scaffold substituted with:
- A 3-ethoxypropyl group at position 2 (carboxamide side chain), influencing solubility and hydrogen-bonding potential.
- A 3-nitrophenyl group at position 6, providing electron-withdrawing effects for electrophilic substitution reactions.
- A methyl group at position 3, sterically modulating interactions with biological targets.
Methodological Insight : Structural elucidation typically employs NMR (1H/13C) to confirm substitution patterns and mass spectrometry for molecular weight validation .
Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b][1,3]thiazole core?
The core is synthesized via:
Cyclocondensation : Combining thiazole precursors with imidazole derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups like 3-nitrophenyl .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 2-aminothiazole + α-bromoketone, DMF, 80°C, 12h | 65-75% | |
| Nitrophenylation | 3-nitrophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 50-60% |
Q. How is the compound’s purity validated in academic settings?
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis (C, H, N, S) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
Density Functional Theory (DFT) predicts transition states for key reactions (e.g., cyclocondensation), while molecular docking identifies optimal substituent orientations for biological activity. For example:
- Solvent Effects : DFT calculations show DMF stabilizes intermediates via dipole interactions .
- Catalyst Screening : Virtual libraries identify Pd catalysts with higher turnover for nitrophenyl coupling .
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
Studies on imidazo-thiazole derivatives report conflicting data on antimicrobial vs. anticancer potency. For example:
| Compound | Substituents | Reported Activity | Confounding Factor |
|---|---|---|---|
| Analog A | 4-Fluorophenyl | Anticancer (IC₅₀ = 2 µM) | Solubility limitations in vitro |
| Analog B | 3-Nitrophenyl | Antimicrobial (MIC = 8 µg/mL) | Redox instability in bioassays |
Resolution : Use metabolomic profiling to track degradation products and surface plasmon resonance (SPR) to validate target binding .
Q. How can regioselectivity challenges in introducing the 3-ethoxypropyl carboxamide be addressed?
The ethoxypropyl chain’s steric bulk often leads to undesired byproducts. Solutions include:
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side reactions (e.g., 30 min vs. 12h conventional) .
- Protecting Groups : Temporarily block the imidazo-thiazole N-atom with Boc groups to direct carboxamide formation .
Q. What analytical techniques resolve structural ambiguities in nitro-group positioning?
- 2D NMR (NOESY/HSQC) : Correlates proton-proton proximities to confirm nitro placement on the phenyl ring.
- X-ray Crystallography : Provides definitive proof of regiochemistry .
Q. How do electronic effects of the 3-nitrophenyl group influence metabolic stability?
- Cytochrome P450 Inhibition Assays : Nitro groups are prone to reduction, generating reactive intermediates.
- Stability Data :
| Condition | Half-Life (pH 7.4) | Major Degradation Pathway |
|---|---|---|
| PBS, 37°C | 48h | Nitro → amine reduction |
| Liver Microsomes | 12h | Oxidative demethylation |
Mitigation Strategy : Introduce electron-donating substituents (e.g., methoxy) para to the nitro group to slow reduction .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Rodent Models : Monitor plasma concentration-time profiles via LC-MS/MS.
- Key Parameters :
- Oral Bioavailability : <20% due to first-pass metabolism (improve via PEGylation).
- BBB Penetration : Moderate (LogP = 3.2), suitable for CNS targets .
Q. How can contradictory data on enzyme inhibition be reconciled?
For example, conflicting IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : ATP concentration differences (1 mM vs. 10 µM).
- Allosteric vs. Orthosteric Binding : Use cryo-EM to visualize binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
